molecular formula C7H7N5 B3201586 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine CAS No. 1019582-75-2

5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine

Cat. No.: B3201586
CAS No.: 1019582-75-2
M. Wt: 161.16 g/mol
InChI Key: IRWZVGMEFDOPLQ-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-Triazol-1-yl)pyridin-2-amine (CAS 1019582-75-2) is a heterocyclic compound with the molecular formula C7H7N5 and a molecular weight of 161.17 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure, featuring a pyridine ring linked to a 1,2,4-triazole, is a key pharmacophore in several active research areas. The primary research application of this compound and its structural analogs is in the discovery of new antifungal agents . Hybrid molecules containing the 1,2,4-triazole scaffold are known to inhibit the fungal cytochrome P-450-dependent enzyme lanosterol 14α-demethylase (CYP51), a well-established mechanism of action for azole antifungals . Researchers have synthesized novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives from similar building blocks, which have demonstrated significant efficacy against various Candida species and Rhodotorula mucilaginosa , in some cases showing greater potency than the standard drug fluconazole . Furthermore, related 1,2,4-triazole-containing compounds are being actively investigated as potent, narrow-spectrum antitubercular agents targeting Mycobacterium tuberculosis (Mtb) . These analogs have shown low micromolar to nanomolar inhibitory activity against Mtb and were found to be non-cytotoxic in mammalian cells at concentrations over 100 times their effective dose . This research highlights the potential of the 1,2,4-triazole core in addressing multidrug-resistant tuberculosis. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block to create novel molecular entities for use in antimicrobial and antitubercular discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,2,4-triazol-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWZVGMEFDOPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019582-75-2
Record name 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine
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Advanced Synthetic Methodologies for 5 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine and Its Analogues

Strategic Retrosynthetic Pathways and Synthetic Route Design

A logical retrosynthetic analysis of 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine suggests several key disconnections. The most apparent disconnection is the C-N bond between the pyridine (B92270) and triazole rings. This leads to two primary synthons: a 5-halopyridin-2-amine derivative and 1H-1,2,4-triazole. This approach relies on a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the crucial C-N bond.

Another strategic disconnection involves the formation of the 1,2,4-triazole (B32235) ring itself. This can be achieved through the cyclization of a suitable precursor, such as a guanylhydrazide or a thiosemicarbazide, which would be attached to the pyridine ring. For instance, starting from a 5-substituted pyridine containing a hydrazide or an amino group, the triazole ring can be constructed in the final steps of the synthesis. This approach allows for the late-stage introduction of the triazole moiety, which can be advantageous for creating a library of analogues.

Classical and Established Synthetic Protocols

Multistep Reaction Sequences and Intermediate Isolation

Classical approaches to the synthesis of triazolyl-pyridines often involve multistep sequences with the isolation of key intermediates. A common strategy for analogous compounds involves the initial preparation of a substituted pyridine precursor, followed by the construction of the triazole ring.

A similar multi-step approach can be envisioned for the synthesis of this compound, where a suitably protected 5-hydrazinopyridin-2-amine could be cyclized with a formic acid equivalent to form the triazole ring.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired product. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and catalyst.

In the synthesis of related pyrazolo[1,5-a]pyridines, a study on the effect of the energy source showed that sonication provided a higher yield (69%) compared to conventional heating (54%). researchgate.net Further optimization of the solvent revealed that acetonitrile (B52724) was the most effective, boosting the yield to 92% under sonication. researchgate.net

For the synthesis of 1,2,3-triazoles via a copper-catalyzed click reaction, optimization studies have shown that dimethylformamide (DMF) can be the optimal solvent. growingscience.com The catalyst loading is also a crucial parameter, with 5 mol% of CuI providing the highest yield in some cases. growingscience.com Temperature can also have a significant impact; for instance, an increase in temperature from 50 to 90 °C led to a decrease in product yield for certain pyrazolo-triazole compounds. growingscience.com

The following table summarizes the optimization of reaction conditions for the synthesis of a 1,4-diphenyl-1H-1,2,3-triazole, a related triazole compound, using a copper-on-charcoal catalyzed flow reaction.

Table 1: Optimization of Reaction Conditions for the Flow Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole

Data adapted from a study on the flow synthesis of 1,2,3-triazoles. nih.gov

Contemporary and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methods. Green chemistry approaches, such as the use of catalytic systems and alternative energy sources, are being applied to the synthesis of heterocyclic compounds like this compound.

Catalytic Systems in C-N Bond Formation (e.g., Palladium, Copper Catalysis)

Palladium and copper catalysts are widely used for the formation of C-N bonds, which is a key step in many synthetic routes to triazolyl-pyridines.

Palladium Catalysis: Palladium-catalyzed amination reactions are powerful tools for coupling amines with aryl halides. acs.org For the synthesis of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridines, a related class of compounds, a palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) has been reported. organic-chemistry.org This reaction is followed by dehydration under microwave irradiation to afford the final product. organic-chemistry.org This methodology could potentially be adapted for the synthesis of this compound by coupling 1H-1,2,4-triazole with a 5-halopyridin-2-amine.

Copper Catalysis: Copper-catalyzed reactions have also emerged as a valuable method for the synthesis of triazole derivatives. A heterogeneous copper(I)-catalyzed cascade addition-oxidative cyclization of nitriles with 2-aminopyridines has been developed to produce 1,2,4-triazole derivatives in high yields (up to 94%). organic-chemistry.org This method uses air as the oxidant, making it an environmentally friendly process. organic-chemistry.org A copper-catalyzed one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydroxylamine (B1172632) has also been reported. researchgate.net

The following table presents data on the copper-catalyzed synthesis of various 1,2,4-triazole derivatives.

Table 2: Copper-Catalyzed Synthesis of 1,2,4-Triazoles

Microwave-Assisted and Flow Chemistry Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly reduce reaction times and often improve yields. scielo.org.za The synthesis of various triazole derivatives has been successfully achieved using microwave-assisted methods. For instance, a facile and efficient microwave-assisted protocol for the synthesis of mono- and bis- nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridines has been developed from 1-amino-2-imino-pyridine derivatives and carboxylic acids. rsc.org This metal-free C-N bond construction proceeds with higher rates and yields compared to conventional heating. rsc.org Another study reported the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles directly from carboxylic acids and aminoguanidine (B1677879) bicarbonate, achieving high yields at 180 °C. mdpi.com

The following table illustrates the comparison between conventional and microwave-assisted synthesis for a related triazole derivative.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

Flow Chemistry Synthesis: Continuous flow chemistry offers several advantages over batch synthesis, including improved safety, scalability, and process control. A robust and versatile protocol for the synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. nih.gov This methodology allows for the synthesis of a diverse set of substituted triazoles with good functional group tolerance and high yields. nih.gov For example, the synthesis of the antiepileptic agent rufinamide, which contains a triazole moiety, was achieved in 96% isolated yield using this flow method. nih.gov A two-step continuous-flow strategy has also been reported for the synthesis of 1,4,6,7-tetrahydro-5H- nih.govresearchgate.netrsc.orgtriazolo[4,5-c]pyridines, which are key intermediates for clinical candidates. nih.gov This approach ensures the safe use of hazardous reagents like azides and offers a scalable and affordable synthetic route. nih.gov

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. nih.gov For the synthesis of the this compound scaffold, MCRs can be envisioned that construct the pyridine core, the triazole ring, or both in a convergent manner.

While a single MCR for the direct assembly of the final target is not prominently documented, established MCRs for pyridine synthesis can be adapted. For instance, the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone, can be performed in a single step using a Brønsted acid catalyst. nih.gov A hypothetical MCR could involve a suitably functionalized enamine, an ethynyl ketone, and an ammonia (B1221849) source to construct a substituted aminopyridine.

Another powerful approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an isocyanide, an aldehyde, and an aminoazine. This method has been used to create fused heterocyclic systems, which could be chemically modified post-reaction to yield the desired scaffold.

A plausible MCR strategy could involve a four-component reaction condensing an aldehyde, an amine, a dialkyl acetylene (B1199291) dicarboxylate, and an active methylene (B1212753) compound like malononitrile. acs.org Such reactions, often catalyzed by a simple organobase like morpholine (B109124) at ambient temperatures, can produce highly functionalized dihydropyridines which can then be aromatized and further modified. acs.org

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef
Bohlmann-RahtzEnamine, Ethynyl KetoneBrønsted acidTrisubstituted Pyridine nih.gov
Four-ComponentAldehyde, Amine, Dialkyl Acetylene Dicarboxylate, MalononitrileMorpholine, Room TempPolysubstituted Dihydropyridine (B1217469) acs.org
Microwave-Assisted Three-Component2-Aminopyridine (B139424), Cyanamide, Aldehyde/KetoneNeat, Microwave (120°C)Pyridinyl-1,3,5-triazine-2,4-diamine nih.gov

Derivatization Strategies for Functional Group Introduction

Once the core this compound scaffold is synthesized, derivatization is crucial for tuning its properties. This can be achieved through various reactions targeting the amino group or the heterocyclic rings.

Amination: Direct amination of the pyridine ring is a classic transformation. The Chichibabin reaction, using sodium amide (NaNH₂), introduces an amino group at the C2 or C6 position of the pyridine ring via a nucleophilic substitution of hydrogen (SₙH) mechanism. wikipedia.org Modern variations of this reaction offer improved safety and substrate scope. For instance, using sodium hydride (NaH) and lithium iodide (LiI) facilitates the C2-amination of pyridine with primary alkyl amines. orgsyn.org Another strategy involves converting the pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to produce an iminophosphorane, a versatile precursor to the amino group. nih.gov

Alkylation: The N-alkylation of the 2-amino group on the pyridine ring is a fundamental derivatization. Reductive amination with aldehydes or ketones is a common method. sci-hub.in More recently, a metal-free catalytic method using BF₃·OEt₂ has been developed for the N-alkylation of 2-aminopyridines with 1,2-diketones, which proceeds via a decarboxylative reaction. acs.org For industrial applications, gas-phase alkylation over heterogeneous catalysts offers a scalable approach. google.com A novel strategy to achieve selective mono-alkylation utilizes N-aminopyridinium salts as ammonia surrogates, which undergo alkylation followed by in-situ depyridylation, preventing overalkylation. acs.org

ReactionSubstrateReagents/CatalystProductRef
Chichibabin AminationPyridineNaNH₂, Xylene2-Aminopyridine wikipedia.org
Modified AminationPyridine, Primary AmineNaH, LiI, THFN-Alkyl-pyridin-2-amine orgsyn.org
N-Alkylation2-Aminopyridine, 1,2-DiketoneBF₃·OEt₂, AerobicN-Alkylated-2-aminopyridine acs.org
Self-limiting AlkylationN-Aryl-N-aminopyridinium salt, Alkyl IodideCs₂CO₃, CH₃CNSecondary Aryl-Alkyl Amine acs.org

Beyond the amino group, the pyridine and triazole rings themselves are targets for functionalization to introduce further diversity.

Pyridine Moiety: Direct C-H functionalization of pyridines is a powerful, atom-economical strategy that avoids pre-functionalized substrates. rsc.org Transition-metal catalysis, for example with Ruthenium(II), can achieve chemo- and regioselective annulation via C-H activation, leading to complex fused systems that can be subsequently transformed into highly substituted 2-aminopyridines. acs.org Palladium-catalyzed amination reactions using chelating phosphine (B1218219) ligands can selectively introduce protected hydrazine (B178648) groups onto the pyridine ring, which are valuable linkers. acs.org

Triazole Moiety: The 1,2,4-triazole ring can also be functionalized. For instance, 4-amino-1,2,4-triazoles can be reacted with aldehydes to form Schiff bases, which can be subsequently reduced to the corresponding secondary amines, providing a handle for further modification. mdpi.com The triazole ring itself is generally stable, but its electronic properties can be modulated by the substituents attached to it, which are often introduced during the ring synthesis. frontiersin.orgorganic-chemistry.org

Process Intensification and Scale-up Considerations for Preparative Synthesis

Transitioning from laboratory-scale synthesis to large-scale industrial production requires robust and efficient processes. Process intensification techniques like microwave-assisted synthesis and flow chemistry are key to achieving this.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. It has been successfully applied to the one-pot synthesis of aminopyrimidine and aminopyridine derivatives, often under solvent-free conditions, which aligns with the principles of green chemistry. nih.govnanobioletters.commdpi.com For example, the synthesis of 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up, including superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated production. youtube.com The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have both been successfully adapted to continuous flow processing in either microwave or conductive heating flow reactors. nih.gov This approach allows for the one-step synthesis of pyridines without the isolation of intermediates, making it highly efficient for preparative scale. nih.gov For N-alkylation reactions, continuous processes using heterogeneous catalysts in fixed-bed reactors are particularly amenable to large-scale industrial production, offering high activity and selectivity. google.com

Elucidation of Molecular Structure and Conformation of 5 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. The following sections detail the predicted spectroscopic data for 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on Density Functional Theory (DFT) calculations, which have shown high accuracy in predicting NMR spectra for similar heterocyclic systems. nih.govufv.br

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and triazole rings, as well as the amino group. The pyridine protons will exhibit characteristic coupling patterns, while the triazole protons will appear as singlets. The amino protons will likely present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment created by the nitrogen atoms in the heterocyclic rings. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine C2-~158.0
Pyridine C3~6.7~108.0
Pyridine C4~7.8~140.0
Pyridine C5-~135.0
Pyridine C6~8.2~149.0
Triazole C3'~8.1~152.0
Triazole C5'~8.8~145.0
NH₂~5.0 (broad s)-

Note: The chemical shifts are predicted values based on DFT calculations and data from analogous compounds. nih.govufv.brresearchgate.net The exact values may vary depending on the solvent and experimental conditions. pitt.edu

2D NMR Spectroscopy: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguous assignment of the proton and carbon signals. HSQC would correlate directly bonded C-H pairs, while HMBC would reveal through-bond correlations over two to three bonds, confirming the connectivity between the pyridine and triazole rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netnih.gov

FT-IR Spectroscopy: The FT-IR spectrum is expected to be characterized by N-H stretching vibrations from the amino group, C-H stretching from the aromatic rings, and various ring stretching and bending vibrations for the pyridine and triazole moieties. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the heterocyclic rings are often more prominent in the Raman spectrum. researchgate.net

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy Type
N-H stretch (amino)3450 - 3250FT-IR
Aromatic C-H stretch3100 - 3000FT-IR, Raman
C=N/C=C ring stretch1650 - 1400FT-IR, Raman
N-N stretch (triazole)1280 - 1250Raman
C-N stretch1380 - 1250FT-IR
Ring bending1100 - 800FT-IR, Raman

Note: Frequencies are based on DFT calculations and data from similar compounds like 3-mercapto-1,2,4-triazole and various aminopyridines. ufv.brpitt.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, the molecular formula is C₇H₇N₅.

The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. researchgate.net

Calculation of Theoretical Exact Mass:

C₇: 7 x 12.000000 = 84.000000

H₇: 7 x 1.007825 = 7.054775

N₅: 5 x 14.003074 = 70.015370

Total Monoisotopic Mass: 161.064745

An HRMS experiment would be expected to yield a protonated molecule [M+H]⁺ with an m/z value extremely close to this calculated mass, typically within a few parts per million (ppm), thus confirming the molecular formula. researchgate.netsisweb.com

Solid-State Structural Analysis by X-ray Crystallography

While a crystal structure for the title compound is not available, the structure of its isomer, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine , has been determined by X-ray crystallography. researchgate.netnih.gov This provides an excellent model for inferring the solid-state characteristics of this compound.

Table 3: Crystallographic Data for the Isomer 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine
ParameterValue
Chemical FormulaC₇H₇N₅
Molecular Weight161.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3863 (6)
b (Å)7.9096 (6)
c (Å)13.2157 (11)
β (°)91.832 (2)
Volume (ų)771.70 (11)
Z4

Source: Data from the crystallographic study of 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state of the isomer 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, the molecules are linked into a two-dimensional network by N—H⋯N hydrogen bonds. researchgate.netnih.gov It is highly probable that this compound would exhibit similar strong intermolecular hydrogen bonding. The primary amino group (-NH₂) and the N-H of the triazole ring are excellent hydrogen bond donors, while the nitrogen atoms of the pyridine and triazole rings are effective acceptors. rsc.org

The planar aromatic rings also create the potential for π-π stacking interactions, which would further stabilize the crystal lattice. nih.gov In the known isomer, the pyridine and triazole rings are nearly coplanar, with a small dihedral angle of 5.58(7)°, which facilitates such interactions. researchgate.netnih.gov A similar planarity and resulting stacking are expected for the title compound.

Tautomerism and Conformational Preferences in the Crystalline State

The 1,2,4-triazole (B32235) ring is subject to annular prototropic tautomerism, where the N-H proton can be located on different nitrogen atoms of the ring (1H, 2H, or 4H forms). researchgate.netnih.govacs.org For 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, the 1H-tautomer is the form observed in the crystal structure. researchgate.netnih.gov

For this compound, the linkage is through the N1 position of the triazole ring. Therefore, the annular tautomerism within the triazole ring would involve the proton residing on either the N2 or N4 position. However, the compound name explicitly specifies the 1H-1,2,4-triazol-1-yl group, indicating the point of attachment to the pyridine ring. The remaining proton on the triazole ring can reside on N2 or N4. Computational studies on similar 1,2,4-triazole systems often show that the 1H-tautomer is the most stable form. researchgate.net

Furthermore, amino-imino tautomerism can occur involving the 2-aminopyridine (B139424) moiety. nih.gov However, for simple aminopyridines, the amino form is generally the more stable tautomer. It is predicted that in the crystalline state, this compound exists predominantly as the amino tautomer.

Advanced Chiroptical Spectroscopy (if applicable to chiral derivatives)

Based on the comprehensive search of the available scientific literature, no studies have been reported on the advanced chiroptical spectroscopy of chiral derivatives of this compound. Consequently, there is no experimental data, such as circular dichroism (CD) or circularly polarized luminescence (CPL), to discuss for this specific class of compounds.

Chemical Reactivity and Mechanistic Investigations of 5 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine towards substitution reactions is dictated by the distinct electronic nature of its two heterocyclic components. The 2-aminopyridine (B139424) moiety is activated towards electrophilic attack, while the 1,2,4-triazole (B32235) ring is generally deactivated.

Electrophilic Substitution: The pyridine (B92270) ring is the primary site for electrophilic substitution, a consequence of the strong electron-donating effect of the amino group at the C2 position. This amino group directs incoming electrophiles primarily to the ortho (C3) and para (C5) positions. Since the C5 position is occupied by the triazole substituent, electrophilic attack is highly favored at the C3 position. The 1,2,4-triazole ring, being an electron-withdrawing system, further deactivates the C4 and C6 positions of the pyridine ring, reinforcing the regioselectivity towards C3. In related fused heterocyclic systems, such as pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution reactions like formylation and bromination have been shown to occur on the pyrimidine (B1678525) portion of the molecule rather than the triazole ring. nih.gov

Nucleophilic Substitution: The amino group at C2 can act as a nucleophile. For instance, it can react with acylating or sulfonylating agents to form the corresponding amides or sulfonamides. The synthesis of N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide through the reaction of a diamino-triazole with an ethyl picolinate (B1231196) highlights the nucleophilic character of such amino groups on a triazole ring, a principle that applies to the amino group on the pyridine ring of the title compound. nih.gov Nucleophilic aromatic substitution on the pyridine ring itself is generally unfavorable due to the presence of the electron-donating amino group.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Substitution

Electrophilic ReagentReaction TypePredicted Major ProductRationale
Br₂Bromination3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amineThe NH₂ group activates the C3 position for electrophilic attack.
HNO₃/H₂SO₄Nitration3-Nitro-5-(1H-1,2,4-triazol-1-yl)pyridin-2-amineThe strong directing effect of the amino group overcomes ring deactivation.
Ac₂OAcetylationN-(5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl)acetamideThe amino group is a more reactive nucleophile than the pyridine ring.

Oxidation-Reduction Chemistry of the Heterocyclic System

The oxidation and reduction of this compound can target several sites, including the pyridine nitrogen, the exocyclic amino group, and the heterocyclic rings themselves under specific conditions.

Oxidation: The pyridine nitrogen atom can be oxidized to form the corresponding N-oxide, a common reaction for pyridine derivatives. The amino group is also susceptible to oxidation. More complex oxidative reactions can lead to intramolecular cyclization. For example, syntheses of fused nih.govacs.orgnih.govtriazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides proceed via oxidative N-N bond formation, mediated by reagents like PIFA or I₂/KI. organic-chemistry.org This indicates that the nitrogen atoms within the aminopyridine framework can participate in oxidative coupling reactions.

Reduction: The pyridine ring is generally resistant to reduction but can be hydrogenated under forcing conditions, such as high-pressure catalytic hydrogenation. The 1,2,4-triazole ring is typically stable towards common reducing agents. Studies on related 1,2,3-triazole diesters have shown that sodium borohydride (B1222165) can regioselectively reduce an ester group at the C5 position of the triazole ring without affecting the ring itself. nih.gov This suggests that functional groups attached to the heterocyclic systems can be selectively reduced while leaving the core structure intact.

Ring-Opening and Ring-Closing Reactions Involving Pyridine or Triazole Moieties

The stability of the pyridine and triazole rings is high, yet they can be induced to undergo ring-opening or participate in ring-closing annulation reactions under specific thermal, photochemical, or chemical conditions.

Ring-Opening: While 1,2,4-triazoles are robust, related nitrogen-rich heterocycles like 1,2,3-triazines can undergo thermal ring-opening. This process can generate reactive intermediates such as iminoketenes, which can be trapped by dienophiles like pyridine in [4+2] cycloaddition reactions. nih.gov Photochemical conditions can also be employed to induce ring transformations.

Ring-Closing: The structure of this compound is a precursor for the synthesis of more complex fused heterocyclic systems. The 2-aminopyridine moiety is a well-known synthon for constructing nih.govacs.orgnih.govtriazolo[1,5-a]pyridines. organic-chemistry.org This transformation typically involves a reaction of the exocyclic amino group with a reagent that provides a one-carbon unit, followed by intramolecular cyclization and oxidative aromatization to form the fused tricyclic system. For example, reaction with N-(pyrid-2-yl)formamidoximes followed by treatment with trifluoroacetic anhydride (B1165640) yields the corresponding triazolo[1,5-a]pyridine. organic-chemistry.org

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: Many reactions involving this scaffold are governed by regioselectivity.

Substitution: As discussed in section 4.1, electrophilic substitution is highly regioselective for the C3 position of the pyridine ring.

Cyclization: The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines is a highly regioselective one-pot process. organic-chemistry.org Similarly, microwave-assisted annulation reactions to form triazoles can exhibit high chemoselectivity and regioselectivity, influenced by the electronic properties of the substituents. acs.orgacs.org When considering reactions at the triazole ring, different positions exhibit distinct reactivity. For instance, the reduction of 1H-1,2,3-triazole diesters with NaBH₄ shows a clear preference for the ester group at the C5 position over the C4 position. nih.gov

Stereoselectivity: The parent molecule, this compound, is achiral and planar, with a small dihedral angle observed between the pyridine and triazole rings in isomeric structures. nih.gov Therefore, stereoselectivity becomes a relevant consideration only in reactions that introduce a new chiral center. For example, the reduction of a ketone derivative or an addition reaction across a double bond appended to the core structure would necessitate an analysis of potential diastereomeric or enantiomeric outcomes. The specific stereochemical course would depend heavily on the reaction mechanism, the reagents used, and the potential for substrate or catalyst control.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Understanding the intricate reaction pathways of this compound requires a combination of kinetic experiments and advanced spectroscopic techniques, often supported by computational modeling.

Kinetic and Mechanistic Studies: Kinetic studies can reveal reaction orders, rate-determining steps, and the influence of catalysts or reaction conditions. For example, the mechanism of formation for 1,2,4-triazoles from heteroaryl carbonitriles and benzohydrazides has been proposed to proceed through a hydrazido imide intermediate via a 5-exo-trig cyclization pathway. acs.orgacs.org The rate-determining step for this transformation was identified as the initial nucleophilic attack of the benzohydrazide (B10538) on the carbonitrile. acs.org Kinetic analysis of the reactions of primary amines with pyrylium (B1242799) cations has shown that the initial ring-opening is rapid for basic amines, while the subsequent ring-closure to a pyridinium (B92312) product is acid-catalyzed. rsc.org

Spectroscopic and Computational Elucidation: A suite of spectroscopic methods is essential for structural and mechanistic analysis.

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming product structures and can be used to monitor reaction progress and detect intermediates. 2D-NMR techniques are used to confirm regiochemistry and establish connectivity, as demonstrated in the study of regioselective triazole ester reductions. nih.govmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of molecular structure, including bond lengths, bond angles, and tautomeric forms in the solid state. nih.govnih.govmdpi.com

Vibrational and Electronic Spectroscopy: FTIR, Raman, and UV-Vis spectroscopy provide information about functional groups and electronic transitions. These experimental data are often compared with theoretical calculations to gain deeper insight. researchgate.netnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for modeling reaction mechanisms. They can be used to calculate the energies of reactants, intermediates, transition states, and products, thereby predicting the kinetic and thermodynamic favorability of different reaction pathways. acs.orgnih.govresearchgate.net

Interactive Data Table: Techniques for Mechanistic Elucidation

Investigation TypeTechniqueApplication ExampleReference
Structural Confirmation X-ray CrystallographyDetermined the solid-state tautomeric form and planarity of 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine. nih.govnih.gov
Reaction Pathway DFT CalculationsPredicted that 1,2,4-triazole formation is kinetically and thermodynamically favored over 1,3,4-oxadiazole (B1194373) formation. acs.org
Regiochemistry 2D-NMR SpectroscopyConfirmed the regioselective reduction of the C(5) ester in 1H-1,2,3-triazole diesters. nih.gov
Reaction Monitoring ¹H NMR SpectroscopyUsed to determine the ratio of products in competitive heterocycle formation reactions. acs.org
Vibrational Analysis FTIR/Raman SpectroscopyCompared experimental spectra with DFT calculations to assign vibrational modes for triazolopyridine derivatives. researchgate.netnih.gov
Rate Studies UV-Vis SpectroscopyMonitored the kinetics of reactions between primary amines and pyrylium cations. rsc.org

No Specific Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature, no specific research articles or detailed data could be located on the coordination chemistry of the compound this compound. Therefore, the generation of a detailed article adhering to the requested outline is not possible at this time.

The investigation sought to uncover information regarding the ligand's design, coordination modes, and the synthesis and properties of its metal complexes. However, the available scientific literature does not appear to contain specific studies on this particular isomer.

Research in the field of coordination chemistry often focuses on related, but structurally distinct, pyridinyl-triazole derivatives. For instance, studies have been published on isomers such as 3-pyridin-2-yl-1,2,4-triazol-5-amine and other derivatives featuring additional functional groups like thiol or carboxylic acid moieties. These related compounds have been shown to form complexes with a variety of transition metals, and in some cases, their coordination behavior, including the identification of donor atoms and resulting complex geometries, has been characterized.

However, in strict adherence to the request for information solely on this compound, no data on its chelation properties, the stability constants of its metal complexes, or specific examples of its transition metal, lanthanide, or actinide coordination compounds could be found. Furthermore, information on the spectroscopic and magnetic properties of any such complexes is also absent from the available literature.

It is possible that the coordination chemistry of this specific compound has not yet been a focus of published research, or that such studies are indexed under different nomenclature. Without specific research findings, any attempt to generate the requested article would rely on speculation based on related compounds, which would not meet the required standard of scientific accuracy for the specified subject.

Coordination Chemistry and Metal Complexes of 5 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine

Spectroscopic and Magnetic Properties of Coordination Complexes

Electronic Absorption and Luminescence Spectroscopy

Electronic Absorption Spectroscopy: The UV-Vis spectra of metal complexes with pyridyl-triazole ligands typically exhibit intraligand (π-π*) transitions and metal-to-ligand charge transfer (MLCT) bands. For instance, studies on complexes of 3-(2-pyridyl)-1,2,4-triazole and its derivatives show characteristic absorption bands that are sensitive to the metal center and the substituents on the ligand. nih.gov In related systems, such as those with 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp), the electronic spectra provide evidence for the coordination environment of the metal ion. For example, Co(II) and Rh(III) complexes of Htzp exhibit distinct d-d transitions and charge-transfer bands that are indicative of their respective coordination geometries. researchgate.net

Luminescence Spectroscopy: The luminescence of metal complexes with pyridyl-triazole ligands is a subject of growing interest. The emission properties are often linked to MLCT states or ligand-centered transitions. For example, the fluorescence of a Co(II) complex with 2-(1H-1,2,4-triazol-3-yl)pyridine was found to be quenched upon coordination, suggesting potential applications in metal ion sensing. researchgate.net The introduction of different metal ions and modifications to the ligand structure can tune the emission wavelengths and quantum yields, opening possibilities for the development of new luminescent materials.

Spectroscopic Data for a Related Pyridyl-Triazole Ligand and its Metal Complexes
CompoundAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Emission Maxima (λem, nm)Reference
3-methyl-5-pyridin-2-yl-1,2,4-triazole (HL)270, 310-- rsc.org
[Cu2(L)2(OAc)2(H2O)2]280, 680-- rsc.org
[CuL2]275, 320, 450-- rsc.org

Electron Paramagnetic Resonance (EPR) and Magnetic Susceptibility

The magnetic properties of metal complexes are crucial for understanding the electronic structure and the interactions between metal centers in polynuclear species. EPR spectroscopy and magnetic susceptibility measurements are powerful tools for probing these properties.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II), Mn(II), and high-spin Co(II). The EPR spectra of copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole have been used to determine the ground state of the copper ion, revealing a dx2–y2 ground state for a dimeric complex and a dz2 ground state for a monomeric complex. rsc.org The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the coordination environment and the nature of the metal-ligand bonding.

Magnetic Susceptibility: Magnetic susceptibility measurements as a function of temperature provide insights into the spin state of the metal ions and the nature of magnetic exchange interactions in polynuclear complexes. For trinuclear complexes of Mn(II), Co(II), and Ni(II) bridged by sulfonate-functionalized 1,2,4-triazole (B32235) derivatives, magnetic studies revealed weak antiferromagnetic interactions between the metal centers. mdpi.com Similarly, a 2D coordination polymer of copper(II) with 3-methyl-5-pyridin-2-yl-1,2,4-triazole exhibited antiferromagnetic behavior attributed to intrachain magnetic coupling. rsc.org

Magnetic Properties of Related Pyridyl-Triazole Metal Complexes
ComplexMagnetic Moment (μeff, B.M.)Exchange Coupling Constant (J, cm-1)g-factorReference
Trinuclear Mn(II)-triazole--0.4 K2.0 mdpi.com
Trinuclear Ni(II)-triazole--7.5 K2.2 mdpi.com
[Cu2(L)2(OAc)2(H2O)2] (L = 3-methyl-5-pyridin-2-yl-1,2,4-triazolate)--46.882.12 rsc.org

Applications of Metal Complexes in Catalysis

Metal complexes derived from pyridyl-triazole ligands have shown promise in various catalytic applications, leveraging the stability and electronic properties conferred by the ligand framework.

Homogeneous and Heterogeneous Catalysis (e.g., C-C coupling, Oxidation, Reduction)

The versatility of pyridyl-triazole ligands allows for their use in a range of catalytic reactions. While specific data for 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine complexes is scarce, related systems have demonstrated notable catalytic activity.

Oxidation Catalysis: Copper(II) complexes of 3-methyl-5-pyridin-2-yl-1,2,4-triazole have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). rsc.org These reactions highlight the potential of such complexes to act as catalysts for the selective oxidation of organic substrates.

C-C Coupling Reactions: The design of ligands for cross-coupling reactions is a cornerstone of modern organic synthesis. The strong σ-donating properties of pyridyl-triazole ligands can stabilize metal centers in various oxidation states, which is a key requirement for many C-C bond-forming catalytic cycles. researchgate.net

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is essential for optimizing its efficiency and selectivity. For metal-catalyzed reactions, this involves elucidating the roles of the metal center and the ligand in the elementary steps of the catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion.

For the oxidation of styrene catalyzed by a copper(II)-triazole complex, a proposed mechanism involves the activation of an oxidant by the copper center to form a high-valent copper-oxo species, which then transfers an oxygen atom to the substrate. rsc.org

In the context of transfer hydrogenation reactions catalyzed by ruthenium complexes, the mechanism often involves the formation of a ruthenium-hydride species. For example, a Ru(II) complex with a sulfonylethyldiamine ligand was shown to form a Ru-H species in the presence of formate, which then acts as the active hydride donor for the reduction of a substrate. nih.gov While this example does not involve a pyridyl-triazole ligand, it illustrates a common mechanistic pathway for reduction catalysis that could be relevant to complexes of this compound.

Further research into the coordination chemistry and catalytic applications of this compound and its metal complexes is needed to fully uncover their potential and to delineate the mechanistic details of their catalytic transformations.

Computational and Theoretical Studies of 5 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, DFT calculations would be the primary tool to investigate its intrinsic properties.

Geometry Optimization and Energetic Stability

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

The energetic stability of the molecule would be assessed, and comparisons could be made between different possible tautomers or rotamers. For instance, the orientation of the triazole ring relative to the pyridine (B92270) ring can be investigated to identify the most stable conformer. The planarity of the molecule is also a key aspect to be determined, as it can influence electronic properties and intermolecular interactions. For a related compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, crystallographic studies have shown a nearly coplanar arrangement between the pyridine and triazole rings. A similar planarity would be expected for this compound, which would be confirmed by DFT calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

The Molecular Electrostatic Potential (MEP) map is another critical tool. It provides a visual representation of the charge distribution around the molecule. For this compound, an MEP map would highlight the electron-rich regions (typically colored in red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored in blue), which are prone to nucleophilic attack. The nitrogen atoms of the pyridine and triazole rings, as well as the amino group, would be expected to be electron-rich sites.

Vibrational Frequency and NMR Chemical Shift Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts are invaluable for interpreting experimental NMR spectra and for the structural elucidation of the compound and its derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms, allowing the molecule to explore different conformations.

This is particularly useful for understanding the flexibility of the molecule, such as the rotation around the bond connecting the pyridine and triazole rings. MD simulations can also be used to study how the molecule interacts with solvent molecules or with other molecules of the same kind, providing information on intermolecular forces like hydrogen bonding. For instance, the amino group and the triazole nitrogen atoms could act as hydrogen bond donors and acceptors, respectively, and MD simulations could reveal the nature and lifetime of these interactions.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative measure of the concepts described by HOMO-LUMO and MEP analysis. Common descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

By calculating these descriptors, one can predict how the molecule will behave in different chemical reactions and its potential for various types of interactions.

Rational Design of New Derivatives Based on Computational Insights

The true power of computational studies lies in their predictive capabilities, which can be harnessed for the rational design of new molecules. By understanding the structure-property relationships of this compound, researchers can propose modifications to its structure to enhance desired properties.

For example, if the goal is to increase the molecule's biological activity, which might depend on its ability to bind to a specific protein, the MEP and HOMO-LUMO analysis can suggest where to add or modify functional groups to improve binding interactions. If a different electronic property is desired, such as a smaller HOMO-LUMO gap for applications in materials science, the computational models can predict the effect of adding electron-donating or electron-withdrawing groups at various positions on the pyridine or triazole rings. This in silico screening process is far more efficient and cost-effective than synthesizing and testing a large number of compounds in the lab.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reaction mechanisms and pathways for the synthesis of 1,2,4-triazole-containing compounds, including derivatives of this compound. These studies help in understanding the regioselectivity and kinetic versus thermodynamic favorability of different reaction routes.

A notable example is the theoretical investigation into the divergent synthesis of functionalized 1,2,4-triazoles and 1,3,4-oxadiazoles from heteroaryl carbonitriles and arylhydrazides. acs.org DFT calculations have been instrumental in elucidating the mechanistic details of such reactions. acs.org

For the formation of a (1H)-1,2,4-triazole product from a pyridine carbonitrile, a proposed mechanism involves several key steps. acs.org The initial and rate-determining step is the nucleophilic attack of the primary amino group of a benzohydrazide (B10538) on the carbonitrile. acs.org This step is characterized by a concerted transfer of a proton from the primary amino group to the nitrogen of the nitrile, leading to the formation of a hydrazido imide intermediate. acs.org Subsequent steps in the mechanism differ based on whether the carbonyl oxygen engages in a nucleophilic attack. acs.org

Theoretical calculations have shown that the formation of the (1H)-1,2,4-triazole product is generally favored both kinetically and thermodynamically over the competing 1,3,4-oxadiazole (B1194373) product when using solvents like 1-butanol. acs.org The barrier height for the rate-determining step in the formation of the (1H)-1,2,4-triazole product has been calculated, providing quantitative support for the proposed pathway. acs.org

Another mechanistic aspect highlighted by theoretical studies is the role of intramolecular protonation. In the formation of related heterocyclic systems, the protonation of a pyridine nitrogen atom can facilitate a nucleophilic attack at a different position on the ring, leading to cyclization and the formation of the triazole ring. nih.gov

The table below summarizes the calculated energy barrier for the rate-determining step in the formation of a (1H)-1,2,4-triazole product, as determined by DFT calculations. acs.org

Reaction StepCalculated Barrier Height (kcal/mol)
Nucleophilic attack by primary amino group on the carbonitrile (RDS)59.4

RDS: Rate-Determining Step Data derived from DFT calculations on the formation of a (1H)-1,2,4-triazole product from an unsubstituted pyridine carbonitrile and benzohydrazide in 1-butanol. acs.org

These theoretical insights are crucial for optimizing reaction conditions and for the rational design of synthetic routes to novel 1,2,4-triazole (B32235) derivatives.

Incorporation into Polymeric Architectures

The presence of a primary amine group on the pyridine ring allows this compound to function as a monomer in the synthesis of various polymer systems.

As a monomer, this compound is well-suited for step-growth polymerization, particularly through polycondensation reactions. The primary amine (-NH2) can react with monomers containing complementary functional groups, such as diacid chlorides or diisocyanates, to form high-molecular-weight polyamides and polyureas, respectively.

For instance, the low-temperature solution polycondensation of the amine monomer with an aromatic diacid chloride (e.g., terephthaloyl chloride) in an aprotic dipolar solvent would yield a novel aromatic polyamide. This process leverages the nucleophilic character of the amine group to create strong, stable amide linkages, forming the polymer backbone. The pendant triazole groups along the chain would then be available for further functionalization or to impart specific properties to the final material.

While specific data for polymers derived from this compound are not yet available, the properties of other polytriazole-based materials offer significant insights. Polymers incorporating 1,2,4-triazole or 1,2,3-triazole rings into their backbones are noted for their exceptional thermal stability and mechanical robustness. nih.govnih.gov The strong intermolecular interactions afforded by the triazole rings, including dipole-dipole interactions and hydrogen bonding, contribute to these desirable characteristics. nih.gov

Polytriazole elastomers, for example, exhibit good thermal stability with major mass loss occurring at temperatures between 350°C and 450°C. nih.govnih.gov The decomposition of the triazole ring itself often requires even higher temperatures. nih.gov Mechanically, these polymers can display excellent deformability, with some elastomers achieving elongations at break approaching 900%. nih.gov The incorporation of triazole moieties can also lead to materials with high tensile strength and modulus. researchgate.net It is anticipated that polymers synthesized from this compound would exhibit similarly advantageous thermal and mechanical profiles, making them suitable for high-performance applications.

Table 1: Representative Thermal and Mechanical Properties of Polytriazole Elastomers (Data from analogous polyether polytriazole systems) nih.govnih.gov

Property Value
Glass Transition Temperature (Tg) -70 to -65 °C
Onset of Major Thermal Decomposition ~350 °C
Maximum Tensile Strength 0.332 MPa

Organic Optoelectronic Materials (e.g., OLEDs, Sensors)

The conjugated system formed by the pyridine and triazole rings suggests potential applications in organic electronics. Triazole and pyridine derivatives are widely investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their electronic properties and thermal stability. researchgate.net The electron-deficient nature of the 1,2,4-triazole ring provides good electron-transporting capabilities, while pyridine-containing structures can be tailored for either electron or hole transport.

This combination suggests that this compound or its derivatives could function as bipolar host materials in phosphorescent OLEDs (PhOLEDs), capable of transporting both electrons and holes to the emissive layer, leading to more balanced charge injection and higher device efficiency. Fused triazolopyridine systems have been successfully employed as hosts for green PhOLEDs. researchgate.net Furthermore, the photophysical properties of triazole-pyridine compounds can be tuned through chemical modification, which could lead to the development of novel emitters or sensors. nih.govhud.ac.uk The amine group offers a convenient site for derivatization to modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its emission color and electronic characteristics. nih.gov

Table 2: Representative Photophysical Properties of a Fused Triazolopyridine Derivative (Data from an analogous 1,2,4-triazolo[4,3-a]pyridin-3-amine system) nih.gov

Property Wavelength / Energy
Absorption Maximum (λ_abs) 200-400 nm
Emission Maximum (λ_em) ~460 nm and ~545 nm
Stokes Shift (Triazole Ring) 9410 cm⁻¹

Supramolecular Chemistry and Self-Assembly

The multiple nitrogen atoms within the this compound structure make it an excellent ligand for building complex supramolecular architectures through coordination chemistry and hydrogen bonding.

The pyridine nitrogen and the N2/N4 positions of the triazole ring are effective coordination sites for metal ions, making the molecule a versatile multitopic bridging ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). scispace.com Research on a very close analogue, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid, demonstrates this capability. This related ligand self-assembles with lanthanide ions (Sm³⁺ and Tb³⁺) under solvothermal conditions to form isostructural, three-dimensional MOFs. nih.govresearchgate.net

In these structures, the triazole and carboxylate groups coordinate to the metal centers, creating a complex and robust network. nih.gov It is highly probable that this compound would act similarly, using its pyridyl and triazolyl nitrogen atoms to bridge multiple metal centers, potentially forming 1D chains, 2D layers, or 3D frameworks. The specific architecture would depend on the choice of metal ion, solvent, and reaction conditions. Such materials are of great interest for applications in gas storage, catalysis, and sensing. nih.gov

Table 3: Crystallographic Data for a MOF Based on a Structurally Related Ligand (Data for [Sm₂(H₂O)₃(L)₃·3H₂O]n where L = 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylate) nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.903(3)
b (Å) 20.306(4)
c (Å) 22.822(5)
β (°) 99.40(3)

The structural features of this compound are ideal for molecular recognition and the formation of host-guest complexes. The primary amine group is a strong hydrogen bond donor, while the nitrogen atoms of the pyridine and triazole rings act as hydrogen bond acceptors. acs.org This allows the molecule to participate in intricate hydrogen-bonding networks, which are fundamental to supramolecular self-assembly. acs.org

These interactions enable the molecule to selectively bind other small molecules or anions that have complementary hydrogen bonding sites. The aromatic pyridine and triazole rings also allow for π-π stacking interactions, which can further stabilize supramolecular assemblies and contribute to the recognition process. acs.org The ability of aminopyridine derivatives to interact with various enzymes and receptors through these noncovalent forces is well-documented, highlighting the potential of this compound in the design of chemical sensors or molecular hosts. researchgate.net

Non Clinical Biological Investigations of 5 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine and Its Derivatives in Vitro Studies Only

Enzyme Inhibition and Activation Studies (e.g., Specific Protein Targets, Kinases, Proteases)

Derivatives of 1,2,4-triazole (B32235) linked to a pyridine (B92270) moiety have been investigated as inhibitors of various enzymes. While specific data for 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine is not extensively documented, studies on analogous structures provide insights into potential enzymatic targets.

One area of investigation for similar compounds is in cancer therapy, targeting enzymes like carbonic anhydrases (CAs). For instance, coumarins and sulfonamides containing a triazolyl pyridine moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in tumor progression. Molecular docking studies of these derivatives have helped to elucidate their binding modes within the enzyme's active site.

Another study focused on azinane analogues bearing a 1,2,4-triazole ring, which were synthesized and evaluated for their inhibitory effects on several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase nih.gov. Certain methyl phenyl-substituted derivatives were identified as potent inhibitors of these enzymes, suggesting that the triazole scaffold can be a key pharmacophore for modulating their activity nih.gov.

The table below summarizes the enzyme inhibition data for some 1,2,4-triazole derivatives, highlighting the diversity of targets for this class of compounds.

Derivative Class Target Enzyme(s) Observed Effect
Coumarins/Sulfonamides with triazolyl pyridineCarbonic Anhydrases (hCA IX, hCA XII)Inhibition
Azinane-1,2,4-triazole amidesAldo-Keto Reductases (AKR1B1, AKR1B10)Potential Inhibition
Azinane-triazole derivativesAChE, BChE, α-glucosidasePotent Inhibition

Receptor Binding Assays and Ligand-Protein Interaction Analysis (In Vitro)

The interaction of triazole-pyridine hybrids with specific receptors is a critical area of research to understand their mechanism of action. While direct receptor binding data for this compound is limited, studies on related compounds provide valuable information.

For example, a series of 3H- nih.govresearchgate.netresearchgate.net-triazolo[5,1-i]purin-5-amine derivatives, which feature a triazole ring fused to a purine-like core, were synthesized and evaluated as adenosine A(2A) receptor antagonists. These studies identified compounds with excellent in vitro binding affinities and selectivity over the A(1) receptor.

Antimicrobial Activity Against Specific Microbial Strains (Bacteria, Fungi, Viruses) in Culture

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Various derivatives incorporating a pyridine ring have been synthesized and tested for their efficacy against a range of microbial pathogens.

A study on 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a structural isomer of the title compound, demonstrated its potent bactericidal and fungicidal activity against all tested microbial strains researchgate.net. Another investigation into novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds identified compounds with exceptional activity against the fungus Candida tenuis nih.gov.

Furthermore, research on 1H-1,2,4-triazole derivatives containing a pyridine unit has shown that these compounds exhibit varying degrees of antifungal activity against phytopathogens such as A. solani, P. piricola, and C. cucumerinum researchgate.net. The table below presents a summary of the antimicrobial activities of some pyridine-triazole derivatives.

Derivative Microbial Strain Activity MIC (µg/mL)
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolS. aureus (MRSA)Significant antibacterial19.6
4-(Benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneC. tenuisExceptionally active antifungal0.9
4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneC. tenuisExceptionally active antifungal0.9

Structure-Activity Relationships (SAR) Based on In Vitro Biological Data

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 1,2,4-triazole and pyridine, several SAR studies have been conducted to understand the impact of different substituents on their antimicrobial and enzyme-inhibiting properties.

In the development of antistaphylococcal triazole-based molecular hybrids, SAR analysis revealed that the presence of a cycloalkyl or electron-rich heterocyclic fragment at the third position of the triazole ring was essential for antibacterial activity. Specifically, compounds like 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline and 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline showed high activity, approaching that of the reference drug ciprofloxacin nih.gov.

For enzyme inhibitors, a study on phenylcarbamoylazinane-1,2,4-triazole amides as potential inhibitors of aldo-keto reductases highlighted the importance of the substituent on the amide nitrogen for activity against AKR1B1 and AKR1B10 mdpi.com.

In Silico Molecular Docking and Ligand-Target Modeling to Support In Vitro Findings

Molecular docking and in silico modeling are powerful tools to predict and rationalize the biological activity of novel compounds. These computational methods have been extensively applied to understand the interactions of 1,2,4-triazole-pyridine derivatives with their biological targets.

In a study of novel antimicrobial and antitumor agents bearing a pyridine-1,2,4-triazole-3-thione-hydrazone scaffold, molecular docking was used to investigate the binding modes of the most active compounds within the active site of Staphylococcus aureus DNA gyrase B nih.gov. The docking results provided insights into the key interactions responsible for the observed antibacterial activity.

Similarly, for coumarin/sulfonamide derivatives containing a triazolyl pyridine moiety designed as carbonic anhydrase inhibitors, molecular docking simulations were performed to predict their binding interactions with hCA IX and XII mdpi.com. These in silico studies are instrumental in guiding the design of more potent and selective inhibitors.

Conclusion and Future Outlook in Research on 5 1h 1,2,4 Triazol 1 Yl Pyridin 2 Amine

Summary of Key Research Findings and Contributions

Research into 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine and its analogs has primarily focused on synthetic methodologies and the evaluation of their biological activities. The 1,2,4-triazole (B32235) ring is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding, contributing to its prevalence in medicinal chemistry. nih.gov Derivatives incorporating this scaffold have shown a wide spectrum of biological effects, including antimicrobial and anticancer properties. researchgate.netnih.govmdpi.com

Key contributions in this area include the development of synthetic pathways to access the core structure and its derivatives. These methods often involve the cyclization of aminoguanidines with carboxylic acid derivatives or the construction of the triazole ring onto a pre-existing pyridine (B92270) structure. rsc.org The amino group on the pyridine ring serves as a crucial handle for further functionalization, allowing for the synthesis of diverse compound libraries. Structurally, the compound is recognized as a valuable synthon for creating fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov The planarity of the molecule and the specific arrangement of its nitrogen atoms make it an effective ligand for coordinating with metal ions. nih.gov

Table 1: Summary of Research Areas for 1,2,4-Triazole-Pyridine Scaffolds

Research Area Key Findings
Synthetic Chemistry Development of multi-step syntheses and one-pot reactions; exploration of microwave-assisted and catalyst-free methods. mdpi.comnih.gov
Medicinal Chemistry Identification of potent anticancer, antifungal, and antibacterial activities in derivatives. nih.govmdpi.com
Structural Chemistry Use as a building block for fused heterocyclic systems and as a ligand in coordination chemistry. nih.gov

| Biological Activity | Derivatives show promise as tubulin polymerization inhibitors and in targeting drug-resistant microbes. mdpi.comacs.org |

Identification of Remaining Challenges and Open Questions

Despite the progress made, several challenges and unanswered questions remain. A primary hurdle is the development of highly efficient, scalable, and environmentally benign synthetic routes. Many existing methods suffer from limitations such as harsh reaction conditions, the need for expensive or toxic catalysts, and the formation of isomeric mixtures that require difficult purification. mdpi.comnih.gov

From a medicinal chemistry perspective, the precise mechanism of action for many of the observed biological activities is not fully understood. While compounds may show potent in vitro activity, their metabolic fate, potential toxicity, and in vivo efficacy often require more extensive investigation. Furthermore, the structure-activity relationships (SAR) for this class of compounds are not yet comprehensively mapped, hindering rational drug design efforts.

The exploration of this compound in fields beyond medicine, such as materials science, remains largely nascent. Its potential as a functional organic material has not been systematically investigated, representing a significant open area for research.

Directions for Future Synthetic Innovations

Future synthetic work should prioritize the principles of green chemistry. The development of catalyst-free or heterogeneous catalyst systems for the synthesis of the triazolopyridine core would be a significant advancement. mdpi.com Microwave-assisted organic synthesis (MAOS) offers a promising avenue for accelerating reaction times and improving yields, and its application to this scaffold should be more widely explored. nih.gov

Furthermore, the development of one-pot or tandem reactions that allow for the construction and subsequent functionalization of the molecule in a single operation would greatly enhance synthetic efficiency. researchgate.net Such strategies would facilitate the rapid generation of diverse chemical libraries necessary for thorough SAR studies and the discovery of novel biological activities. The use of modern synthetic techniques like C-H activation could provide new, more direct pathways to functionalized derivatives. acs.org

Potential for Novel Functional Materials and Catalysts

The unique electronic properties and the presence of multiple nitrogen atoms make this compound an excellent candidate for applications in materials science. The nitrogen atoms can act as coordination sites for metal ions, suggesting its use as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, or catalysis.

The conjugated π-system of the heterocyclic core suggests potential for optoelectronic applications. Derivatives could be investigated as organic light-emitting diodes (OLEDs), sensors, or components in photovoltaic devices. Additionally, the ability of N-heterocycles to participate in photocatalytic cycles opens the door for its use in developing novel catalysts for organic transformations, such as C-H amination reactions. acs.org

Table 2: Future Research Directions

Domain Potential Application / Research Focus
Synthetic Chemistry Green chemistry approaches (e.g., catalyst-free, microwave-assisted synthesis), C-H activation, domino reactions. mdpi.comnih.govacs.org
Materials Science Development of Metal-Organic Frameworks (MOFs), organic electronics (OLEDs), and chemical sensors.
Catalysis Design of novel ligands for transition metal catalysis and development of organocatalysts or photocatalysts. acs.org
Agrochemicals Investigation as potential herbicides, fungicides, or insecticides.

| Biochemical Probes | Design of fluorescent probes for bio-imaging or as inhibitors for enzymes like tyrosinase. arkat-usa.org |

Emerging Research Avenues in Non-Clinical Biological Applications

Beyond its therapeutic potential, this compound and its derivatives could find applications in other biological contexts. The broad-spectrum antimicrobial activity of many triazole-based compounds suggests their potential use in agriculture as fungicides or bactericides to protect crops. nih.gov

Another emerging area is the development of biochemical tools. The scaffold could be modified to create fluorescent probes for biological imaging or to act as specific inhibitors for enzymes involved in industrial or environmental processes. For instance, triazole derivatives have been investigated as inhibitors of tyrosinase, an enzyme responsible for browning in fruits and vegetables, which could lead to applications as food preservatives. arkat-usa.org The compound's metal-binding ability could also be harnessed to develop sensors for detecting specific metal ions in biological or environmental samples. researchgate.net

Q & A

Q. What are the common synthetic routes for 5-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves coupling a pyridine derivative with a 1,2,4-triazole moiety. One method employs nucleophilic substitution between 2-aminopyridine and 1H-1,2,4-triazole under basic conditions. For example, analogous syntheses of pyrazole-triazole hybrids use hydrazine hydrate cyclization followed by coupling reactions in polar aprotic solvents (e.g., DMF) at 80–100°C . Yield optimization requires careful control of stoichiometry, pH (often maintained via sodium hydroxide), and exclusion of moisture to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the amine group (δ 5.8–6.2 ppm for pyridin-2-amine protons) and triazole ring protons (δ 7.9–8.3 ppm). Coupling patterns distinguish substituent positions .
  • FT-IR : N-H stretching (~3400 cm⁻¹) and C=N/C-N vibrations (1550–1650 cm⁻¹) validate functional groups.
  • Mass Spectrometry (HRMS) : Ensures molecular ion ([M+H]+) matches the theoretical mass (±3 ppm) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Antimicrobial testing via broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi).
  • Cytotoxicity profiling (MTT assay on human cell lines like HEK-293 or HepG2) to assess therapeutic index .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallography?

Single-crystal X-ray diffraction is critical for resolving tautomerism (e.g., triazole ring protonation states) and confirming regiochemistry. Use SHELXL-2018 for refinement, applying restraints for disordered solvent molecules. For low-resolution data (<1.0 Å), supplement with DFT calculations (B3LYP/6-31G*) to validate bond angles and torsional strains . Example: A related triazole-pyridine structure (CCDC 8QV) required twinning correction and anisotropic displacement parameter modeling .

Q. How can conflicting bioactivity data across assays be systematically addressed?

Contradictions often arise from assay-specific conditions (e.g., pH, redox activity). Mitigation strategies:

  • Dose-response validation : Repeat assays with staggered concentrations (0.1–100 µM) to rule out off-target effects.
  • Redox interference controls : Include Trolox (antioxidant) or DTT (reducing agent) to assess false positives in oxidative stress models .
  • Target engagement studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding .

Q. What computational methods predict the compound’s interaction with JAK/STAT pathway targets?

  • Molecular docking : AutoDock Vina or Glide (Schrödinger) with JAK2 kinase (PDB: 4P7E) to identify binding poses. Key interactions: Triazole N2 with Lys882 and pyridine amine with Asp994 .
  • MD simulations : GROMACS (50 ns trajectories) to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Q. How can safety protocols be integrated into high-throughput synthesis workflows?

  • Hazard mitigation : Use fume hoods for steps involving volatile bases (e.g., triethylamine) and enforce PPE (nitrile gloves, safety goggles).
  • Waste management : Neutralize acidic/byproduct streams with NaHCO3 before disposal.
  • Stability monitoring : Store the compound at –20°C under argon to prevent degradation; periodic HPLC analysis (C18 column, 254 nm) checks for impurities .

Methodological Notes

  • Synthesis Optimization : Replace traditional column chromatography with preparative HPLC (ACN/water + 0.1% TFA) for higher purity (>98%) .
  • Data Reproducibility : Use QC/QA checklists (e.g., NMR shimming, internal calibration with TMS) to minimize inter-lab variability.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extrapolating to preclinical models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.